Naphtho[2,1-b]furan-2-carbonyl azide
Description
Naphtho[2,1-b]furan-2-carbonyl azide is a heterocyclic compound featuring a fused naphthofuran core linked to a carbonyl azide (–CON₃) group. The carbonyl azide group is a high-energy functional moiety known for its role in click chemistry (e.g., Huisgen cycloaddition) and as a precursor to amines or isocyanates via the Curtius rearrangement. Its reactivity and stability contrast with related carbonyl derivatives such as carboxamides, hydrazides, and esters, which are more commonly studied in pharmacological contexts .
Properties
CAS No. |
204841-79-2 |
|---|---|
Molecular Formula |
C13H7N3O2 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
benzo[e][1]benzofuran-2-carbonyl azide |
InChI |
InChI=1S/C13H7N3O2/c14-16-15-13(17)12-7-10-9-4-2-1-3-8(9)5-6-11(10)18-12/h1-7H |
InChI Key |
JUCRRECLKDHREL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[2,1-b]furan-2-carbonyl azide can be synthesized through several synthetic routes. One common method involves the reaction of naphtho[2,1-b]furan-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with sodium azide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]furan-2-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, such as amines, to form amides.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.
Cycloaddition Reactions: Reagents such as alkynes are used, often in the presence of a copper catalyst.
Major Products Formed
Substitution Reactions: The major products are amides or esters, depending on the nucleophile used.
Cycloaddition Reactions: The major products are triazoles, which are valuable intermediates in medicinal chemistry.
Scientific Research Applications
Naphtho[2,1-b]furan-2-carbonyl azide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Material Science: It is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of naphtho[2,1-b]furan-2-carbonyl azide involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with biological targets, such as enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and the structure of the final product .
Comparison with Similar Compounds
Naphtho[2,1-b]furan-2-carboxamides and Hydrazides
- Synthesis: Carboxamides (e.g., compound 3 in ) are typically synthesized via hydrazinolysis of esters or direct condensation with amines. Hydrazides, such as those in , are formed by reacting carbohydrazides with aldehydes .
- Reactivity : Unlike the azide, carboxamides are stable and undergo hydrolysis or nucleophilic substitution. The azide’s reactivity enables unique transformations, such as cycloadditions or nitrene formation, which are absent in amides .
Pyrazole and Oxadiazole Derivatives
- Activity : Pyrazole-linked naphthofurans (e.g., compound 14 in ) exhibit potent antibacterial activity due to the pyrazole moiety’s ability to disrupt microbial membranes. Oxadiazole derivatives () show moderate antifungal activity, attributed to their electron-withdrawing properties .
- Synthetic Routes: Pyrazoles are synthesized via Vilsmeier formylation (), while oxadiazoles are formed via iodine-mediated cyclization of hydrazides ().
Thiazolidinone and Thiazole Derivatives
- Functionality: Thiazolidinones (e.g., compound 14) demonstrate broad-spectrum antimicrobial activity, with the thiazolidinone ring enhancing membrane penetration. Thiazoles (e.g., compound 15) are less active but more stable .
- Comparison: The azide’s –CON₃ group offers distinct reactivity but may lack the direct bioactivity seen in thiazolidinones unless transformed into secondary metabolites.
Antimicrobial Activity
- Pyrazole Derivatives : Compound 14 () inhibits Gram-positive and Gram-negative bacteria (MIC: 4–8 µg/mL) and fungi (MIC: 8–16 µg/mL), outperforming oxadiazoles and thiazoles .
- Oxadiazoles : Derivatives in show moderate activity (MIC: 32–64 µg/mL), likely due to reduced solubility .
- However, stability issues may limit their efficacy compared to carboxamides .
Physicochemical Properties and Stability
- Spectroscopic Features :
- Thermal Stability : Carboxamides and esters (e.g., compound 2 in ) are thermally stable, while azides require careful handling due to explosion risks .
Tables
| Compound Class | Key Substituent | Antimicrobial Activity (MIC Range, µg/mL) | Stability | Primary Application |
|---|---|---|---|---|
| Pyrazole Derivatives | Pyrazole-thiazolidinone | 4–16 (Bacteria/Fungi) | High | Antibacterial/Antifungal |
| Oxadiazole Derivatives | Oxadiazole | 32–64 | Moderate | Antifungal |
| Carboxamides | –CONH₂ | Inactive | Very High | Synthetic Intermediate |
| Azide Derivatives | –CON₃ | Not Tested | Low | Click Chemistry/Precursor |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
